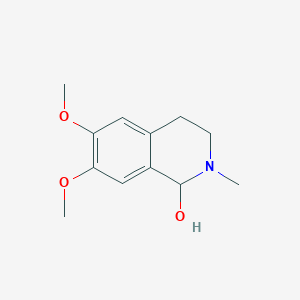
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a hydroxyl group at the 1 position of the tetrahydroisoquinoline ring. It is an important intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and drug development.
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . This method provides a convenient and efficient way to obtain the desired compound with high diastereoselectivity.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
For example, oxidation of the hydroxyl group can lead to the formation of the corresponding ketone, while reduction of the methoxy groups can yield the corresponding hydroxyl derivatives. Substitution reactions can occur at the methoxy or methyl positions, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate in the synthesis of more complex isoquinoline derivatives . In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and its potential use in the treatment of diseases such as Parkinson’s disease .
In the pharmaceutical industry, this compound is used in the development of new drugs and as a building block for the synthesis of bioactive molecules. Its unique structure and reactivity make it a versatile compound for various research applications.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . By inhibiting COMT, this compound can increase the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders.
Comparación Con Compuestos Similares
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol can be compared with other similar compounds, such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline . These compounds share a similar core structure but differ in the presence and position of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
109741-33-5 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7,12,14H,4-5H2,1-3H3 |
Clave InChI |
KGFWAYKKADZAGG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


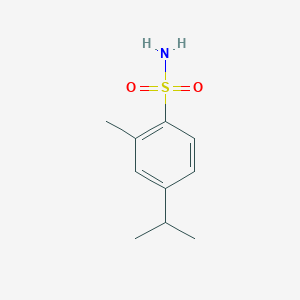
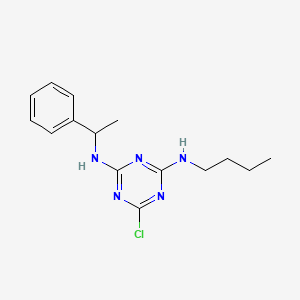

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
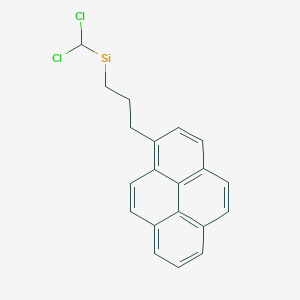

![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
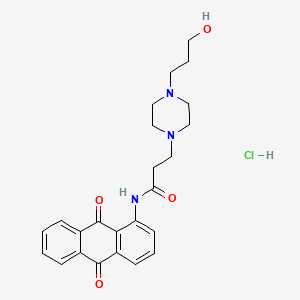
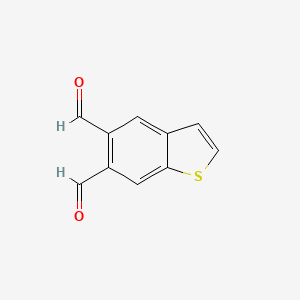

![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

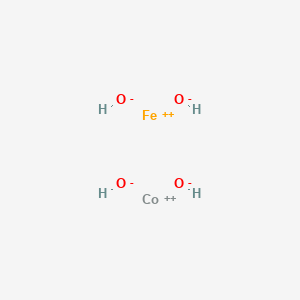
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
